2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-one

Chiral chromatography Stereochemistry Natural product absolute configuration

Selecting the correct chrysogine enantiomer is critical: the natural (S)-form and (R)-enantiomer are not interchangeable in stereochemistry-dependent assays. Natural (R)-isolate contained <20% ee, making certified single-enantiomer material essential for reproducible chiral chromatography, enantioselective bioassays, and SAR. This compound serves as an authentic LC-MS standard for chrysogine pathway intermediates and as a structurally matched negative control for Fusarium/Penicillium extract bioactivity deconvolution. Verify enantiomeric excess documentation before purchase.

Molecular Formula C10H10N2O2
Molecular Weight 190.202
CAS No. 129893-49-8
Cat. No. B2592175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-one
CAS129893-49-8
Molecular FormulaC10H10N2O2
Molecular Weight190.202
Structural Identifiers
SMILESCC(C1=NC2=CC=CC=C2C(=O)N1)O
InChIInChI=1S/C10H10N2O2/c1-6(13)9-11-8-5-3-2-4-7(8)10(14)12-9/h2-6,13H,1H3,(H,11,12,14)/t6-/m1/s1
InChIKeyBMBSGGZMJQTQSO-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(1R)-1-Hydroxyethyl]-3,4-dihydroquinazolin-4-one (CAS 129893-49-8): Chiral Quinazolinone Scaffold Identification for Research Procurement


2-[(1R)-1-Hydroxyethyl]-3,4-dihydroquinazolin-4-one (CAS 129893-49-8) is the (R)-(+)-enantiomer of chrysogine, a quinazolinone alkaloid belonging to the class of 2-substituted 4(3H)-quinazolinones [1]. This compound features a dihydroquinazolinone core with a chiral 1-hydroxyethyl substituent at the 2-position, yielding a molecular formula of C₁₀H₁₀N₂O₂ and a molecular weight of 190.2 g/mol . The quinazolinone scaffold is a privileged structure in natural products and medicinal chemistry, with chrysogine being a yellow pigment originally isolated from filamentous fungi including Penicillium chrysogenum, Fusarium sambucinum, and Fusarium lateritium [2][3]. Unlike the predominant natural (S)-enantiomer (CAS 18326-30-2), the (R)-enantiomer was identified as a minor fungal metabolite from Fusarium lateritium with low enantiomeric excess (<20% ee) [1], and can be obtained synthetically via Mitsunobu inversion of the (S)-form [4]. This compound is primarily utilized as a chiral reference standard, a biosynthetic pathway intermediate probe, and a scaffold for structure-activity relationship (SAR) studies in quinazolinone-based drug discovery programs.

Why Generic 2-(1-Hydroxyethyl)-quinazolinone Cannot Substitute for the (R)-Enantiomer (CAS 129893-49-8) in Research Applications


Chrysogine exists as two distinct enantiomers with opposite optical rotations and different biological origins, making generic or racemic substitution scientifically invalid for stereochemistry-dependent studies [1]. The naturally predominant (S)-enantiomer (CAS 18326-30-2, [α]D -41° synthetic) and the (R)-enantiomer (CAS 129893-49-8, (+)-rotation) are not interchangeable without controlled experimental justification [2]. Critically, the (R)-form was isolated from Fusarium lateritium at less than 20% enantiomeric excess, meaning that purportedly 'natural' (R)-chrysogine may be contaminated with the (S)-antipode unless verified by chiral analysis [1]. Furthermore, the biosynthetic gene cluster characterized in Penicillium chrysogenum yields at least 13 chrysogine-related compounds alongside the parent molecule, indicating that fungal extracts nominally labeled 'chrysogine' may contain co-metabolites including 2-acetylquinazolin-4(3H)-one and 2-pyruvylaminobenzamide [3][4]. The differential reactivity of the 2-hydroxyethyl side chain versus the oxidized 2-acetyl analog also precludes functional substitution in probe or assay development [5]. For any application requiring defined stereochemistry—chiral chromatography method development, enantioselective bioassays, or absolute configuration-dependent SAR profiling—only a certified single enantiomer with documented enantiomeric excess can provide reproducible results.

Quantitative Differentiation Evidence: 2-[(1R)-1-Hydroxyethyl]-3,4-dihydroquinazolin-4-one vs. Enantiomer, Racemate, and Closest Structural Analogs


Enantiomeric Purity and Optical Rotation: (R)-Form vs. Natural (S)-Chrysogine

The (R)-enantiomer (CAS 129893-49-8) was isolated from Fusarium lateritium Nees at less than 20% enantiomeric excess (ee), meaning the isolated natural material contained >80% of the (S)-antipode [1]. In contrast, the synthetic (S)-chrysogine (CAS 18326-30-2) prepared by Bergman and Brynolf via cyclization of (S)-2-acetoxypropionyl anthranilamide exhibited a specific rotation of [α]D -41° (c=1, MeOH), substantially higher in magnitude than the natural isolate reported by Hikino et al. at [α]D -26.4° [2][3]. The (R)-enantiomer was obtained by Mitsunobu inversion of synthetic (S)-1 and displays positive optical rotation [2]. This marked difference in ee and optical rotation between natural and synthetic sources establishes that procurement of the (R)-enantiomer with verified enantiopurity is essential for any study in which stereochemical integrity is a variable.

Chiral chromatography Stereochemistry Natural product absolute configuration

Biosynthetic Gene Cluster Complexity: At Least 13 Co-Metabolites Distinguish Chrysogine-Containing Extracts from Pure Single-Entity (R)-Chrysogine

Characterization of the chrysogine biosynthetic gene cluster (chyA-containing cluster) in Penicillium chrysogenum revealed a highly branched pathway producing at least 13 chrysogine-related compounds from the condensation of anthranilic acid and alanine by the NRPS ChyA [1]. Deletion of the chyA gene resulted in decreased production of chrysogine and all 13 related compounds, confirming their common biosynthetic origin [1]. In contrast, 2-acetylquinazolin-4(3H)-one—a frequently co-isolated quinazolinone from Fusarium spp.—is not a direct product of this NRPS pathway and may arise from oxidation of 2-pyruvylaminobenzamide or from a separate pathway [2][3]. This means that fungal extracts labeled 'chrysogine' invariably contain a mixture of chrysogine and its biosynthetic relatives, whereas a synthetically sourced single enantiomer such as (R)-2-(1-hydroxyethyl)-3,4-dihydroquinazolin-4-one provides a defined single-entity probe.

Natural product biosynthesis Nonribosomal peptide synthetase Fungal secondary metabolism

Biological Activity Null Profile: Chrysogine vs. Structurally Related Quinazolinone Antifungal Agents

Published data indicate that chrysogine itself lacks significant antimicrobial or anticancer activity. A 2017 review of chrysogine function in Penicillium chrysogenum explicitly noted that 'unlike many other pigments it lacks antimicrobial or anticancer activity' [1]. In the 1993 isolation study by Tsantrizos et al., 2-(1-hydroxyethyl)-4(3H)quinazolinone (chrysogine, compound 1) and 2-acetyl-4(3H)quinazolinone (compound 2) were described as 'cytotoxic alkaloids,' but only the co-isolated enniatins (compounds 3, 4, and 5) exhibited strong antifungal activity against Eutypa armeniacae [2]. More recently, (-)-chrysogine (the S-enantiomer) was included in a 2024 antimicrobial screening panel from the marine fungus Fusarium equiseti; among eight isolated metabolites, antibacterial and cytotoxic activities were reported for equisetin (MIC 31.25 µM against Enterococcus faecalis) and fusarochromanone derivatives (IC50 0.058-84.380 µM against three cell lines), while (-)-chrysogine was not listed among the active compounds [3]. This null activity profile distinguishes chrysogine from the 2-acetyl analog and from the enniatin co-metabolites, positioning the (R)-enantiomer as a negative control or scaffold for derivatization rather than a bioactive lead compound.

Antimicrobial screening Fungal metabolite bioactivity Quinazolinone SAR

Synthetic Route Divergence: Enantioselective Preparation of (R)-Chrysogine via Mitsunobu Inversion vs. Biocatalytic Reduction of the 2-Acetyl Precursor

The two enantiomers of chrysogine are accessed through mechanistically distinct synthetic routes, providing a procurement rationale based on synthetic accessibility and stereochemical outcome [1]. The (S)-enantiomer is obtained either by cyclization of (S)-2-acetoxypropionyl anthranilamide (75% yield, [α]D -41°) or by baker's yeast-mediated enantioselective reduction of 2-acetyl-4(3H)-quinazolinone [1]. The (R)-enantiomer (CAS 129893-49-8) is prepared exclusively by Mitsunobu inversion of synthetic (S)-chrysogine, a process that inverts the C-1' stereocenter cleanly but requires the (S)-enantiomer as starting material [1]. The enantiomeric purity of both forms was verified by NMR analysis [1]. The 2-acetylquinazolinone precursor itself was independently characterized by X-ray crystallography, providing unambiguous structural confirmation of the oxidized analog [2]. This synthetic divergence means that the (R)-enantiomer is not accessible via the direct biocatalytic route and is inherently a higher-cost, lower-throughput synthetic product.

Asymmetric synthesis Mitsunobu reaction Chiral quinazolinone preparation

Spectroscopic Resolution: Absolute Configuration Assignment of (R)-Chrysogine Requires Mosher Ester Derivatization

The absolute configuration of the chrysogine stereocenter cannot be assigned from simple 1D ¹H NMR or optical rotation data alone; it requires derivatization with Mosher's acid (MTPA) followed by ¹H and ¹⁹F NMR analysis of the resulting diastereomeric esters [1]. Tsantrizos et al. (1993) applied this method to the natural (R)-chrysogine isolate from Fusarium lateritium, proposing the (R)-configuration based on Mosher ester analysis, though the material had <20% ee [2]. In contrast, the structure of the co-isolated 2-acetyl-4(3H)-quinazolinone (lacking a stereocenter) was confirmed by X-ray crystallography without the need for derivatization [1]. The (S)-configuration of the principal natural enantiomer was independently established by Helmchen ester analysis (Niederer et al., 1992) [3] and by total asymmetric synthesis (Bergman & Brynolf, 1990) [4]. This analytical requirement means that routine identity verification of purchased (R)-chrysogine necessitates either chiral HPLC with an authentic standard, Mosher ester derivatization, or chiroptical methods (ECD/VCD) benchmarked against published data.

NMR stereochemical assignment Mosher ester analysis Chiroptical spectroscopy

Procurement-Driven Application Scenarios for 2-[(1R)-1-Hydroxyethyl]-3,4-dihydroquinazolin-4-one (CAS 129893-49-8)


Chiral Chromatography Method Development and Enantiomeric Purity Validation

The (R)-enantiomer serves as an essential reference standard for developing chiral HPLC or SFC methods to resolve chrysogine enantiomers, particularly given that the natural (R)-isolate contained <20% ee [1]. A certified (R)-standard allows quantitative determination of enantiomeric excess in fungal extracts or synthetic batches, enabling quality control in natural product isolation workflows. The well-characterized Mosher ester derivatization protocol [2] provides an orthogonal NMR-based method for validating chromatographic results.

Negative Control in Phenotypic Antimicrobial and Cytotoxicity Screening Panels

Because chrysogine has been explicitly noted to lack antimicrobial and anticancer activity [3], while co-occurring metabolites such as enniatins and equisetin demonstrate potent activity (MIC 7.8-31.25 µM) [4], the (R)-enantiomer can serve as a structurally matched negative control. This application is particularly relevant for deconvoluting the bioactivity of crude Fusarium or Penicillium extracts, where chrysogine is one of the most abundant secondary metabolites [5] and may otherwise confound activity-guided fractionation.

Quinazolinone Scaffold Derivatization for Structure-Activity Relationship (SAR) Studies

The stereochemically defined 2-(1-hydroxyethyl) substituent provides a chiral handle for further derivatization—including esterification, oxidation to the 2-acetyl analog, or Mitsunobu-based functionalization—without altering the quinazolinone core [6]. Because the corresponding 2-acetylquinazolin-4(3H)-one is a known natural product with distinct reactivity [7], the (R)-chrysogine scaffold allows SAR exploration of the oxidation state at C-1' while maintaining the (R)-configuration as an invariant parameter.

Biosynthetic Pathway Intermediate Verification and NRPS Substrate Probing

The chrysogine biosynthetic pathway elucidated in Penicillium chrysogenum involves a nonribosomal peptide synthetase (ChyA) that condenses anthranilic acid and alanine, yielding at least 13 pathway intermediates [5]. Synthetic (R)-chrysogine can be used as an authentic standard for LC-MS-based metabolomics to verify the identity and retention time of chrysogine in mutant strains (e.g., ΔchyA, individual gene deletions), distinguishing it from the 12 other pathway-related compounds. Feeding experiments with the synthetic (R)-enantiomer can further probe the stereospecificity of downstream tailoring enzymes in the gene cluster.

Quote Request

Request a Quote for 2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.